molecular formula C28H40O4 B149327 4-METHYLUMBELLIFERYL ELAIDATE CAS No. 69003-01-6

4-METHYLUMBELLIFERYL ELAIDATE

Cat. No.: B149327
CAS No.: 69003-01-6
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-ZHACJKMWSA-N
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Description

4-METHYLUMBELLIFERYL ELAIDATE is a synthetic compound belonging to the class of organic compounds known as coumarins. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical and cosmetic industries. This compound is characterized by the presence of a benzopyran ring system and an octadecenoate ester group, which contribute to its unique chemical properties.

Scientific Research Applications

4-METHYLUMBELLIFERYL ELAIDATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its fragrance and potential skin benefits.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL ELAIDATE typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with (E)-9-octadecenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL ELAIDATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid.

    Reduction: Formation of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the benzopyran ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate
  • 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
  • 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate

Uniqueness

4-METHYLUMBELLIFERYL ELAIDATE is unique due to the presence of the (E)-9-octadecenoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and potentially improving its bioavailability in biological systems.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236446
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69003-01-6
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69003-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-methylumbelliferyl oleate particularly useful for studying lysosomal acid lipase (LAL)?

A1: 4-Methylumbelliferyl oleate serves as a sensitive probe for LAL activity. Upon cleavage by LAL, the non-fluorescent 4-MUO releases a fluorescent 4-methylumbelliferone molecule. This change allows for easy quantification of LAL activity. This method was employed to characterize LAL deficiency in rats, an animal model for the human lipid storage disease, Wolman's disease. []

Q2: The research mentions that LAL activity is found in various cell types. Which cells exhibit high LAL activity and why is this significant?

A2: Research indicates that lymphocytes and monocytes exhibit high levels of LAL activity, while polymorphonuclear leukocytes do not. [] This finding suggests a potential role of LAL in the lipid metabolism and functional regulation of specific immune cell populations.

Q3: How is 4-methylumbelliferyl oleate used to understand the localization of acid lipase-esterase in the brain?

A3: Researchers utilized 4-methylumbelliferyl oleate to pinpoint the location of an acid lipase-esterase within the brain. [] By examining the fluorescence after substrate cleavage, they found the enzyme to be highly concentrated in oligodendrocytes, the cells responsible for myelin production. This finding is significant as this enzymatic activity is reduced in multiple sclerosis plaques, highlighting a potential area for further research.

Q4: Beyond its use in studying LAL, are there other applications of 4-methylumbelliferyl oleate in research?

A4: Yes, 4-methylumbelliferyl oleate serves as a valuable tool in characterizing other enzymes besides LAL. For instance, it was used to investigate the biochemical properties and genetic inheritance pattern of Esterase-18 (ES-18) in mice. [] This research demonstrated that ES-18, an enzyme linked to chromosome 19, effectively hydrolyzes 4-methylumbelliferyl oleate.

Q5: What can be learned about disease mechanisms using 4-methylumbelliferyl oleate in research models?

A5: In a study exploring Craniocervical myelopathy associated with Haemophilus influenzae meningitis, researchers examined muscle biopsies from a patient exhibiting hypotonia and muscle weakness. [] While 4-methylumbelliferyl oleate wasn't directly used in the biopsy analysis, the study did find decreased activity of another enzyme involved in lipid metabolism, acid sphingomyelinase, using a similar substrate. This case highlights how investigating enzyme activities, potentially with substrates like 4-methylumbelliferyl oleate, can offer valuable insights into the mechanisms of various diseases.

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